REACTION_CXSMILES
|
[Al].[O:2]=[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](O[Si](CC)(CC)CC)([C:13]([F:16])([F:15])[F:14])[CH:5]=[CH:4]1>O>[F:14][C:13]([F:15])([F:16])[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([OH:2])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
mercuric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
1,4-dihydro-1-oxo-4-triethylsiloxy-4-trifluoromethylnaphthalene
|
Quantity
|
353 mg
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(C2=CC=CC=C12)(C(F)(F)F)O[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with absolute ethanol
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Concentration of the combined filtrates gave a residue which
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with three 10 mL portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combination, drying (MgSO4), and concentration of the organic layers
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C2=CC=CC=C12)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |